Spiro[1,3-benzodioxole-2,1'-cyclohexane], 5,5''-dithiobis[6-nitro-
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Overview
Description
5,5’-dithiobis[6-nitrospiro[1,3-benzodioxole-2,1’-cyclohexane]] is a complex organic compound with the molecular formula C24H24N2O8S2 and a molecular weight of 532.59 g/mol . This compound is characterized by its unique spiro structure, which includes a benzodioxole ring fused to a cyclohexane ring, and two nitro groups attached to the benzodioxole moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-dithiobis[6-nitrospiro[1,3-benzodioxole-2,1’-cyclohexane]] typically involves the reaction of 6-nitrospiro[1,3-benzodioxole-2,1’-cyclohexane] with a disulfide reagent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes nitration, spirocyclization, and disulfide formation steps, each requiring specific catalysts and reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
5,5’-dithiobis[6-nitrospiro[1,3-benzodioxole-2,1’-cyclohexane]] undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones under strong oxidizing conditions.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5,5’-dithiobis[6-nitrospiro[1,3-benzodioxole-2,1’-cyclohexane]] has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5,5’-dithiobis[6-nitrospiro[1,3-benzodioxole-2,1’-cyclohexane]] involves its ability to undergo redox reactions, particularly thiol-disulfide exchange reactions . This compound can interact with thiol groups in proteins, leading to the formation or breaking of disulfide bonds, which can affect protein structure and function . The nitro groups also play a role in its reactivity, participating in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
5,5’-dithiobis(2-nitrobenzoic acid):
5,5’-dithiobis(2-nitrobenzamide): Similar structure but different functional groups, used in biochemical assays.
Properties
CAS No. |
67874-25-3 |
---|---|
Molecular Formula |
C24H24N2O8S2 |
Molecular Weight |
532.6 g/mol |
IUPAC Name |
5-nitro-6-[(6-nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]-5-yl)disulfanyl]spiro[1,3-benzodioxole-2,1'-cyclohexane] |
InChI |
InChI=1S/C24H24N2O8S2/c27-25(28)15-11-17-19(33-23(31-17)7-3-1-4-8-23)13-21(15)35-36-22-14-20-18(12-16(22)26(29)30)32-24(34-20)9-5-2-6-10-24/h11-14H,1-10H2 |
InChI Key |
LMNCEJDAXFXRNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)OC3=C(O2)C=C(C(=C3)[N+](=O)[O-])SSC4=CC5=C(C=C4[N+](=O)[O-])OC6(O5)CCCCC6 |
Origin of Product |
United States |
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